

Cyclohexanethiol structural formula and CAS number 1569-69-3.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexanethiol*

Cat. No.: *B074751*

[Get Quote](#)

An In-depth Technical Guide to **Cyclohexanethiol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Cyclohexanethiol** (CAS Number: 1569-69-3), a pivotal organosulfur compound. With its distinct chemical properties, this thiol finds extensive application as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document outlines its structural characteristics, physicochemical properties, synthesis protocols, and key applications, presenting data in a clear, accessible format for technical professionals.

Chemical Structure and Identification

Cyclohexanethiol, also known as cyclohexyl mercaptan, is characterized by a cyclohexane ring bonded to a sulfhydryl (-SH) functional group.^[1] This structure imparts a unique combination of hydrophobicity from the cyclohexane backbone and reactivity from the thiol group.

Structural Formula: C₆H₁₁SH^[2]

CAS Number: 1569-69-3^[2]

Diagram: Chemical Structure of **Cyclohexanethiol**

Caption: Chemical structure of **Cyclohexanethiol**.

Physicochemical and Toxicological Properties

Cyclohexanethiol is a colorless to pale yellow liquid recognized by its strong, disagreeable odor, which is characteristic of thiols.^{[1][3]} It is flammable and has low solubility in water but is soluble in organic solvents.^[1] A summary of its key properties is provided below.

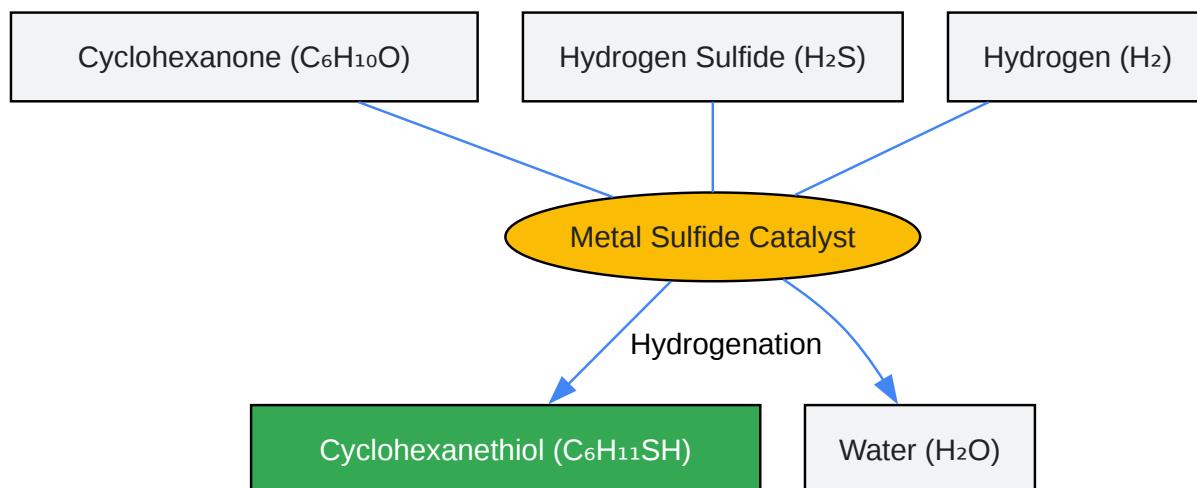
Table 1: Physicochemical Properties of **Cyclohexanethiol**

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ S	[3]
Molecular Weight	116.22 g/mol	[2][4]
Appearance	Colorless to pale yellow liquid	[1]
Odor	Strong, disagreeable, garlic-like	[1][3]
Density	0.95 g/mL at 25 °C	[4][5]
Boiling Point	158-160 °C	[4][6]
Melting Point	-118 °C	[7]
Flash Point	43 °C (109.4 °F)	[4][5]
Vapor Pressure	10.3 mmHg at 37.7 °C	[4][5]
Vapor Density	4.0 (air = 1)	[3][4]
Solubility in Water	Low / Insoluble	[1][6]
Refractive Index	n _{20/D} 1.493	[4][5]

Table 2: Toxicological Data

Parameter	Value	Reference(s)
LD ₅₀ (injected, mice)	316 mg/kg	[6]
Hazard Statements	Flammable, Harmful if swallowed/inhaled, Causes skin/eye irritation	[3][8]
Signal Word	Danger	[4][8]

Experimental Protocols: Synthesis of Cyclohexanethiol


Cyclohexanethiol can be synthesized through several routes. The most common industrial methods involve the reaction of cyclohexene or cyclohexanone with a sulfur source.[6]

Synthesis from Cyclohexanone

This industrial method involves the hydrogenation of cyclohexanone in the presence of hydrogen sulfide over a metal sulfide catalyst.[6]

Reaction: $\text{C}_6\text{H}_{10}\text{O} + \text{H}_2\text{S} + \text{H}_2 \rightarrow \text{C}_6\text{H}_{11}\text{SH} + \text{H}_2\text{O}$

Diagram: Synthesis from Cyclohexanone

[Click to download full resolution via product page](#)

Caption: Workflow for **Cyclohexanethiol** synthesis from Cyclohexanone.

Synthesis from Cyclohexene

Another established method is the addition of hydrogen sulfide to cyclohexene. This reaction can be promoted by a catalyst such as nickel sulfide or cobalt molybdate on alumina.[6][9]

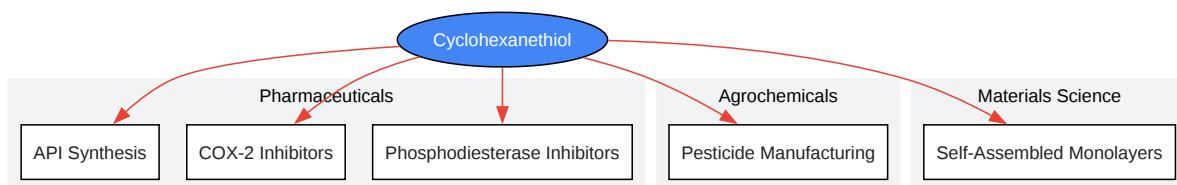
Protocol Outline:

- Charge a suitable reactor with cyclohexene.
- Introduce hydrogen sulfide (H_2S), often with a promoter like carbon disulfide (CS_2).[9]
- Pass the reactants over a heated catalyst bed (e.g., Co-molybdate on alumina).
- The reaction yields **cyclohexanethiol**, along with small amounts of byproducts like cyclohexyl sulfide and disulfide.[9]
- Purify the product via distillation.

Synthesis from Cyclohexyl Halides

Cyclohexanethiol can also be prepared via nucleophilic substitution of a cyclohexyl halide with a hydrosulfide salt (e.g., $NaSH$).

Reaction: $C_6H_{11}-X + NaSH \rightarrow C_6H_{11}SH + NaX$ (where $X = Cl, Br, I$)


Applications in Research and Drug Development

Cyclohexanethiol is a crucial building block in organic synthesis due to the high reactivity of its thiol group.[1][10] Its applications are particularly relevant in the development of pharmaceuticals and agrochemicals.

- Pharmaceutical Intermediate: It serves as a precursor in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[10] Its utility has been noted in the creation of compounds such as prostaglandin and leukotriene inhibitors, canine COX-2 inhibitors, and phosphodiesterase inhibitors.[9]

- Agrochemical Synthesis: The compound is used in the manufacturing of various pesticides. [11]
- Organic Synthesis: The thiol group can undergo a variety of chemical transformations, including oxidation to disulfides or sulfonic acids, coupling with aryl halides, and addition to unsaturated compounds, making it a versatile tool for synthetic chemists.[1][9]
- Self-Assembled Monolayers (SAMs): Like other thiols, **cyclohexanethiol** can be used in materials science to form self-assembled monolayers on metal surfaces, which have diverse applications.[4]

Diagram: Applications of **Cyclohexanethiol**

[Click to download full resolution via product page](#)

Caption: Key application areas for **Cyclohexanethiol**.

Safety and Handling

Cyclohexanethiol is a hazardous substance that requires careful handling in a laboratory or industrial setting.

- Exposure Routes: The substance can be absorbed into the body through inhalation, skin contact, and ingestion.
- Hazards: It is a flammable liquid and vapor.[8] Short-term exposure can cause irritation to the eyes, skin, and respiratory tract, and may affect the central nervous system.

- Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a respirator with a suitable filter (e.g., type ABEK), must be worn.[\[4\]](#)
- Storage: Store in a cool, dry, well-ventilated, fireproof area, separated from strong oxidants, reducing agents, and alkali metals.[\[12\]](#) Containers should be kept tightly closed.[\[12\]](#)
- Spill Management: In case of a spill, evacuate the area. Absorb the liquid with sand or an inert absorbent and collect it in sealable containers for disposal. Use non-sparking tools and ensure adequate ventilation.[\[12\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 1569-69-3: Cyclohexanethiol | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Cyclohexanethiol | C6H11SH | CID 15290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cyclohexanethiol 97 1569-69-3 [sigmaaldrich.com]
- 5. 环己硫醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Cyclohexanethiol - Wikipedia [en.wikipedia.org]
- 7. cyclohexyl mercaptan, 1569-69-3 [thegoodsentscompany.com]
- 8. nextsds.com [nextsds.com]
- 9. acgpubs.org [acgpubs.org]
- 10. nbanno.com [nbanno.com]
- 11. parchem.com [parchem.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Cyclohexanethiol structural formula and CAS number 1569-69-3.]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b074751#cyclohexanethiol-structural-formula-and-cas-number-1569-69-3>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com